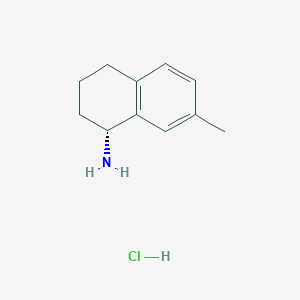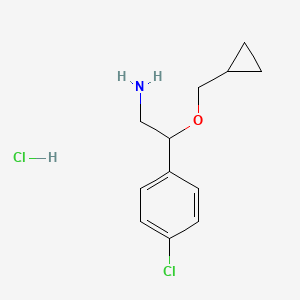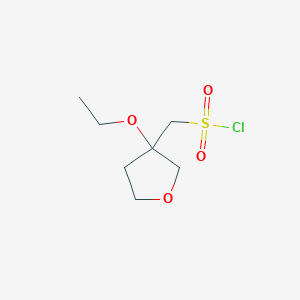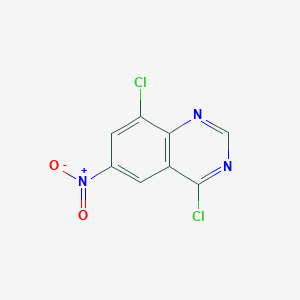
4,8-Dichloro-6-nitroquinazoline
概要
説明
4,8-Dichloro-6-nitroquinazoline is a compound with the molecular formula C8H3Cl2N3O2 . It is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .
Synthesis Analysis
The synthesis of a similar compound, 4,7-dichloro-6-nitroquinazoline, has been reported in the literature . It was prepared in an overall yield of 56.1% by a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with chlorine atoms at the 4 and 8 positions and a nitro group at the 6 position .Chemical Reactions Analysis
4,7-Dichloro-6-nitroquinazoline, a similar compound, is a highly reactive intermediate in the synthetic procedure of afatinib dimaleate, a tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 244.04 g/mol . The storage temperature is 4 degrees Celsius .科学的研究の応用
Analytical Methods for Antioxidant Activity
Research on antioxidants is crucial across various scientific fields, including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are significant for determining the antioxidant capacity of compounds. These methods rely on spectrophotometry to assess chemical reactions indicating antioxidant activity, which could be relevant for studying "4,8-Dichloro-6-nitroquinazoline" if it possesses antioxidant properties (Munteanu & Apetrei, 2021).
Chloroquine and Its Derivatives
Chloroquine, a compound structurally related to quinazolines, has been explored for various applications beyond its antimalarial effects, including its repurposing for treating infectious and non-infectious diseases. The study of chloroquine derivatives highlights the process of modifying such compounds to enhance their therapeutic potential, which could be applied to research on "this compound" (Njaria et al., 2015).
8-Hydroxyquinolines in Medicinal Chemistry
The 8-hydroxyquinoline scaffold has attracted attention for its significant biological activities, leading to the development of drug molecules for treating life-threatening diseases. This highlights the importance of synthetic modifications to enhance the drug potential of such compounds, which could be relevant for modifying "this compound" (Gupta et al., 2021).
Redox Mediators in Environmental Remediation
The use of enzymes and redox mediators for the degradation of organic pollutants showcases the application of chemical compounds in environmental science. This research avenue might be applicable to "this compound" if it shows potential as a redox mediator or in environmental remediation efforts (Husain & Husain, 2007).
作用機序
Target of Action
It is known that quinazoline derivatives, such as afatinib, are tyrosine kinase inhibitors (tkis) that target egfr (epidermal growth factor receptor) and her2 (human epidermal growth factor receptor 2) .
Mode of Action
Similar compounds like afatinib, a 4-anilinoquinazoline, irreversibly bind to both egfr and her2 .
Biochemical Pathways
It is known that tkis like afatinib inhibit the tyrosine kinase activity of egfr and her2, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Result of Action
Tkis like afatinib are known to inhibit cell proliferation and induce apoptosis in cancer cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4,8-Dichloro-6-nitroquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with tyrosine kinases, a group of enzymes that play a crucial role in cell signaling and regulation. This compound acts as an inhibitor of tyrosine kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .
Additionally, this compound has been shown to interact with DNA and RNA, affecting the transcription and translation processes. This interaction can lead to changes in gene expression, further influencing cellular functions and metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells. This is primarily due to its ability to interfere with cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancer cells .
Moreover, this compound affects cellular metabolism by altering the activity of key metabolic enzymes. It can lead to a reduction in ATP production, thereby affecting the energy balance within the cell. This compound also influences gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses .
Furthermore, this compound can intercalate into DNA, causing structural changes that affect the binding of transcription factors and other regulatory proteins. This can result in changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors. It can also be found in the mitochondria, affecting mitochondrial function and energy production. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
特性
IUPAC Name |
4,8-dichloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-6-2-4(13(14)15)1-5-7(6)11-3-12-8(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXYDVKZIBRRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1565709-14-9 | |
| Record name | 4,8-dichloro-6-nitroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1434801.png)
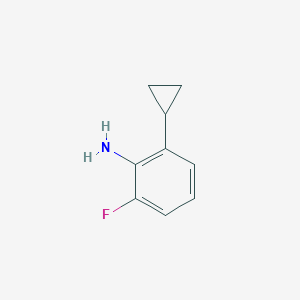
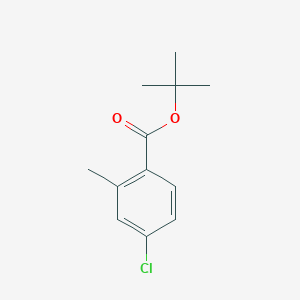

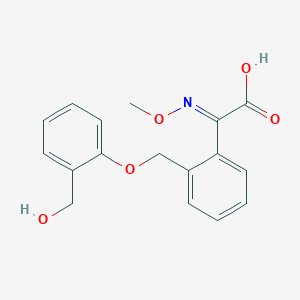

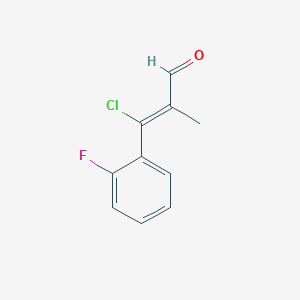
![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)
